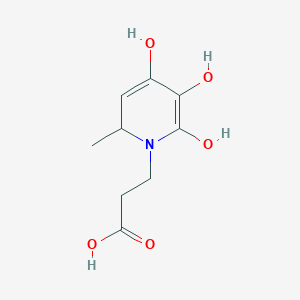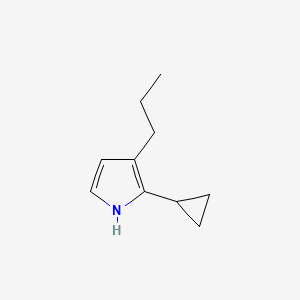
3-(4,5,6-Trihydroxy-2-methylpyridin-1(2H)-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5,6-Trihydroxy-2-methylpyridin-1(2H)-yl)propanoic acid is a synthetic organic compound characterized by a pyridine ring substituted with three hydroxyl groups and a methyl group, connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5,6-Trihydroxy-2-methylpyridin-1(2H)-yl)propanoic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia.
Hydroxylation: Introduction of hydroxyl groups at the 4, 5, and 6 positions of the pyridine ring can be achieved using hydroxylating agents like hydrogen peroxide or osmium tetroxide.
Methylation: The methyl group can be introduced via methylation reactions using reagents like methyl iodide.
Attachment of Propanoic Acid Moiety: The propanoic acid group can be attached through a nucleophilic substitution reaction involving a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4,5,6-Trihydroxy-2-methylpyridin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups or convert the carboxylic acid to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 3-(4,5,6-trioxo-2-methylpyridin-1(2H)-yl)propanoic acid.
Reduction: Formation of 3-(4,5,6-trihydroxy-2-methylpyridin-1(2H)-yl)propanol.
Substitution: Formation of 3-(4,5,6-trichloro-2-methylpyridin-1(2H)-yl)propanoic acid.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes.
Medicine: As a candidate for drug development due to its unique structure.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4,5,6-Trihydroxy-2-methylpyridin-1(2H)-yl)propanoic acid would depend on its specific interactions with molecular targets. It could act by binding to active sites of enzymes, altering their activity, or by interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methylpyridine: Lacks the additional hydroxyl groups and propanoic acid moiety.
4,5,6-Trihydroxy-2-methylpyridine: Lacks the propanoic acid moiety.
3-(2-Methylpyridin-1(2H)-yl)propanoic acid: Lacks the hydroxyl groups.
Uniqueness
3-(4,5,6-Trihydroxy-2-methylpyridin-1(2H)-yl)propanoic acid is unique due to the combination of multiple hydroxyl groups, a methyl group, and a propanoic acid moiety, which may confer distinct chemical and biological properties.
Properties
CAS No. |
161728-63-8 |
|---|---|
Molecular Formula |
C9H13NO5 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
3-(4,5,6-trihydroxy-2-methyl-2H-pyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C9H13NO5/c1-5-4-6(11)8(14)9(15)10(5)3-2-7(12)13/h4-5,11,14-15H,2-3H2,1H3,(H,12,13) |
InChI Key |
WKSHGVSDFXZKJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C(=C(N1CCC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


diphenyl-lambda~5~-phosphane](/img/structure/B14280871.png)
![3-(Decylsulfanyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]propanamide](/img/structure/B14280873.png)


![1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14280897.png)
![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B14280904.png)


![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde](/img/structure/B14280923.png)

![Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane](/img/structure/B14280937.png)

![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)

